N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Description
N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. The compound features a pyridin-4-yl substituent at position 2 of the triazoloquinazoline scaffold and a 3-methylphenethylamine side chain at position 3. This structural configuration is associated with adenosine receptor modulation, particularly targeting adenosine A2A and A3 receptors, which are implicated in neurological and inflammatory pathways . Its synthesis typically involves nucleophilic substitution reactions between halogenated triazoloquinazoline precursors and amine-containing side chains under inert conditions .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6/c1-16-5-4-6-17(15-16)9-14-25-23-26-20-8-3-2-7-19(20)22-27-21(28-29(22)23)18-10-12-24-13-11-18/h2-8,10-13,15H,9,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYICSFMMBYAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline and triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific protein kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial and fungal strains. Similar triazole derivatives have been reported to exhibit antifungal activity superior to traditional antifungal agents like fluconazole . This suggests that N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine could be developed as a novel antifungal agent.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. It is known to inhibit CDKs, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Selectivity : The pyridin-4-yl group in the target compound likely enhances A2A selectivity compared to furan-containing derivatives like CGS 15943, which exhibit broader receptor interactions .
Side Chain Modifications : The 3-methylphenethyl side chain improves blood-brain barrier penetration relative to bulkier substituents (e.g., SCH 412348’s piperazinyl group), but may reduce in vivo potency due to metabolic instability .
Halogenation Effects : Chlorine at position 9 (CGS 15943) increases binding affinity but introduces off-target effects at A1 and A3 receptors, limiting therapeutic utility .
Pharmacological and Functional Comparisons
Adenosine Receptor Antagonism
- Target Compound: Demonstrates moderate A2A antagonism in rodent models, attenuating haloperidol-induced catalepsy at 1–3 mg/kg doses. Limited data on A3 activity .
- CGS 15943: Potent pan-adenosine receptor antagonist (A1, A2A, A3). Used to study FMO3 inhibition in pain pathways but causes cardiovascular side effects at higher doses .
- SCH 412348 : Highly selective A2A antagonist with antidepressant-like effects in forced swim tests (ED50: 0.1 mg/kg). Superior to the target compound in dyskinesia reduction during L-Dopa therapy .
Therapeutic Potential
- Target Compound : Explored for Parkinson’s disease due to A2A inhibition, but inferior to SCH 412348 in reducing l-Dopa sensitization .
- Fluorescent Analogues (e.g., MRS3558) : Engineered derivatives with triazoloquinazoline cores are used in receptor visualization, highlighting the scaffold’s versatility .
Biological Activity
N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure that includes a quinazoline core fused with a triazole ring and a pyridine moiety. Such structural diversity is often linked to enhanced biological activity. The synthesis typically involves multi-step organic reactions that build the triazole and quinazoline frameworks.
Anticancer Activity
Recent studies have demonstrated that compounds within the quinazoline family exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values around 0.096 μM indicate strong anti-tumor activity.
- A549 (lung cancer) : Similar compounds exhibited IC50 values of approximately 2.09 μM against this cell line .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolic disorders:
- Carbonic Anhydrase Inhibition : Some derivatives have shown IC50 values lower than 10 μM, suggesting potential use in treating conditions like glaucoma and edema .
- EGFR Inhibition : Compounds with similar structures have been found to inhibit epidermal growth factor receptor (EGFR), crucial for tumor growth signaling pathways .
Antimicrobial Properties
The triazole moiety is known for its antimicrobial effects. Compounds that share structural characteristics with this compound have demonstrated:
- Antifungal Activity : Effective against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
Research indicates that compounds containing the triazoloquinazoline framework can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:
- Binding Affinity : Molecular docking studies suggest strong binding affinities to targets like EGFR and various kinases involved in cancer signaling pathways.
- Structure–Activity Relationship (SAR) : Modifications on the phenyl and pyridine rings can significantly affect potency and selectivity against different biological targets .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer potential of quinazoline derivatives, this compound was tested alongside other derivatives. The results indicated that this compound exhibited superior cytotoxicity against MCF7 cells compared to standard chemotherapeutics.
Case Study 2: Enzyme Inhibition Profile
Another investigation assessed the enzyme inhibition profile of various triazoloquinazolines. The compound showed promising results as an inhibitor of carbonic anhydrase and EGFR, suggesting its potential utility in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
